Cas no 102297-62-1 (4-Acetyl-3-hydroxybenzoic Acid)
4-Acetyl-3-hydroxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-acetyl-3-hydroxy-
- 4-acetyl-3-hydroxybenzoic acid
- 3-hydroxy-4-(1-oxo-ethane)benzoic acid
- 4-acetyl-3-hydroxy-benzoic Acid
- FT-0726567
- CS-0102722
- MKTAASUBWXZBNB-UHFFFAOYSA-N
- 102297-62-1
- EN300-202364
- CEA29762
- Z1262514240
- AKOS022640425
- SCHEMBL1561232
- CS-16719
- D72155
- CHEBI:228043
- 4-acetyl-3-hydroxybenzoicacid
- DA-21503
- 4-Acetyl-3-hydroxybenzoic Acid
-
- MDL: MFCD00854034
- Inchi: 1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13)
- InChI Key: MKTAASUBWXZBNB-UHFFFAOYSA-N
- SMILES: OC1C=C(C(=O)O)C=CC=1C(C)=O
Computed Properties
- Exact Mass: 180.04224
- Monoisotopic Mass: 180.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- PSA: 74.6
4-Acetyl-3-hydroxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR510183-100mg |
4-Acetyl-3-hydroxybenzoic acid |
102297-62-1 | >98% | 100mg |
£151.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D770347-100mg |
4-acetyl-3-hydroxybenzoic acid |
102297-62-1 | 97% | 100mg |
$455 | 2024-06-07 | |
| eNovation Chemicals LLC | D770347-250mg |
4-acetyl-3-hydroxybenzoic acid |
102297-62-1 | 97% | 250mg |
$630 | 2024-06-07 | |
| TRC | B400670-5mg |
4-Acetyl-3-hydroxybenzoic Acid |
102297-62-1 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B400670-10mg |
4-Acetyl-3-hydroxybenzoic Acid |
102297-62-1 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B400670-50mg |
4-Acetyl-3-hydroxybenzoic Acid |
102297-62-1 | 50mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-202364-0.05g |
4-acetyl-3-hydroxybenzoic acid |
102297-62-1 | 95.0% | 0.05g |
$166.0 | 2025-02-20 | |
| Enamine | EN300-202364-0.1g |
4-acetyl-3-hydroxybenzoic acid |
102297-62-1 | 95.0% | 0.1g |
$248.0 | 2025-02-20 | |
| Enamine | EN300-202364-0.25g |
4-acetyl-3-hydroxybenzoic acid |
102297-62-1 | 95.0% | 0.25g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-202364-0.5g |
4-acetyl-3-hydroxybenzoic acid |
102297-62-1 | 95.0% | 0.5g |
$557.0 | 2025-02-20 |
4-Acetyl-3-hydroxybenzoic Acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-Acetyl-3-hydroxybenzoic Acid
Recent Advances in the Study of 4-Acetyl-3-hydroxybenzoic Acid (CAS: 102297-62-1) and Its Applications in Chemical Biology and Medicine
4-Acetyl-3-hydroxybenzoic Acid (CAS: 102297-62-1) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its acetyl and hydroxy functional groups attached to a benzoic acid backbone, has been the subject of numerous studies aimed at exploring its biological activities and therapeutic potential. The unique structural features of 4-Acetyl-3-hydroxybenzoic Acid make it a promising candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 4-Acetyl-3-hydroxybenzoic Acid. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. The researchers utilized a combination of in vitro assays and molecular docking simulations to identify the binding interactions between 4-Acetyl-3-hydroxybenzoic Acid and its target enzymes, providing valuable insights into its mode of action. These findings suggest that the compound could serve as a lead structure for the development of novel anti-inflammatory agents.
In addition to its anti-inflammatory properties, 4-Acetyl-3-hydroxybenzoic Acid has also shown promise as an antimicrobial agent. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell membrane integrity, leading to cell death. These results underscore the potential of 4-Acetyl-3-hydroxybenzoic Acid as a scaffold for designing new antibiotics, particularly in the face of rising antibiotic resistance.
Another area of active research involves the anticancer potential of 4-Acetyl-3-hydroxybenzoic Acid. A 2022 study in European Journal of Pharmacology investigated the compound's effects on cancer cell proliferation and apoptosis. The researchers found that 4-Acetyl-3-hydroxybenzoic Acid induces apoptosis in several cancer cell lines by activating intrinsic apoptotic pathways. Furthermore, the compound demonstrated selective toxicity toward cancer cells while sparing normal cells, a highly desirable feature for anticancer drug candidates. These findings have spurred further investigations into the compound's potential as a chemotherapeutic agent.
The synthesis and optimization of 4-Acetyl-3-hydroxybenzoic Acid derivatives have also been a focus of recent research. A 2023 study in Organic & Biomolecular Chemistry described a novel synthetic route for producing derivatives with enhanced bioavailability and target specificity. By modifying the acetyl and hydroxy groups, researchers were able to improve the compound's pharmacokinetic properties, paving the way for future preclinical studies. Such advancements are critical for translating laboratory findings into clinically viable therapeutics.
In conclusion, 4-Acetyl-3-hydroxybenzoic Acid (CAS: 102297-62-1) represents a versatile and promising compound in the field of chemical biology and medicine. Its diverse biological activities, ranging from anti-inflammatory and antimicrobial to anticancer effects, make it a valuable subject of ongoing research. Future studies will likely focus on further elucidating its mechanisms of action, optimizing its pharmacological properties, and exploring its potential in combination therapies. As the body of evidence grows, 4-Acetyl-3-hydroxybenzoic Acid may well emerge as a key player in the development of next-generation therapeutics.
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